Loperamide oxide

描述

洛哌丁胺氧化物是洛哌丁胺的衍生物,洛哌丁胺是一种众所周知的止泻剂。它是一种合成化合物,作用于胃肠道的阿片受体,以减少排便并缓解腹泻。 洛哌丁胺氧化物因其与母体化合物洛哌丁胺相比的增强稳定性和功效而特别引人注目 .

准备方法

合成路线和反应条件: 洛哌丁胺氧化物可以从洛哌丁胺或洛哌丁胺盐酸盐合成。该过程涉及在催化剂存在下,在有机溶剂中反应洛哌丁胺。 常见的催化剂包括钼酸、二氧化硒、钨酸钠、苯硒酸和二氧化钛硅 。反应通常在受控条件下进行,以确保选择性氧化并最大程度地减少副反应。

工业生产方法: 洛哌丁胺氧化物的工业生产涉及两步法。首先,在催化剂存在下氧化洛哌丁胺以形成洛哌丁胺氧化物。 然后,与含有水的有机溶剂中的水反应,生成洛哌丁胺氧化物一水合物 。该方法效率高,并且允许大规模生产,同时最小化纯化步骤。

化学反应分析

Reduction Reactions

Loperamide oxide can undergo reduction reactions in biological systems, particularly in the gut where anaerobic bacteria convert it back to loperamide. This reduction is significant for its pharmacological activity, as it allows for effective treatment of diarrhea with potentially fewer side effects compared to direct administration of loperamide.

-

Mechanism : The reduction involves enzymatic processes facilitated by gut flora, which convert this compound into its active form. Studies have shown that this conversion occurs efficiently in cecal contents, with reduced activity in the presence of oxygen .

Table 2: Reduction Efficiency of this compound

| Condition | Reduction Efficiency (%) |

|---|---|

| Anaerobic conditions | Up to 89.2% |

| Aerobic conditions | Reduced to 13% |

| Heat-treated contents | Reduced to 2.5% |

Stability and Decomposition

This compound exhibits stability under standard storage conditions but may decompose under extreme pH or temperature conditions. The stability profile is crucial for pharmaceutical formulations and impacts the shelf life and efficacy of the drug.

-

Decomposition Products : Under acidic or highly alkaline conditions, this compound may break down into various by-products that could potentially affect its therapeutic efficacy.

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound differ significantly from those of its parent compound:

-

Absorption : this compound has lower bioavailability than loperamide due to its conversion in the gastrointestinal tract.

-

Metabolism : The metabolism primarily occurs via reduction in the gut, leading to lower plasma concentrations and potentially reduced side effects compared to direct loperamide administration .

Table 3: Pharmacokinetic Parameters

| Parameter | This compound | Loperamide |

|---|---|---|

| Bioavailability | Lower than 1% | Less than 1% |

| Peak Plasma Concentration | ~5 hours post-administration | ~5 hours post-administration |

| Metabolism | Anaerobic reduction | Extensive first-pass metabolism |

科学研究应用

Treatment of Acute Diarrhea

Loperamide oxide has been evaluated in clinical trials for its effectiveness in treating acute diarrhea. A double-blind, placebo-controlled study involving 242 patients demonstrated that this compound provided significant relief from diarrheal symptoms compared to placebo. The study found that both 0.5 mg and 1 mg doses of this compound were effective, with the 1 mg dose yielding quicker symptom relief and fewer adverse effects .

Management of Chronic Diarrhea and Faecal Incontinence

In a randomized, placebo-controlled crossover study, this compound was tested on patients with chronic diarrhea and faecal incontinence. Results indicated that this compound reduced stool weight and improved symptom ratings while prolonging whole-gut transit time without altering mouth-to-caecum transit time. The increase in internal anal sphincter tone was identified as a key factor contributing to its efficacy .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it is a site-specific prodrug with lower systemic availability compared to loperamide itself. Studies have shown that after oral administration, peak plasma levels of loperamide formed from this compound are significantly lower than those achieved with direct loperamide administration, indicating a potential reduction in systemic side effects .

Table 1: Pharmacokinetic Comparison of Loperamide and this compound

| Parameter | Loperamide (Direct) | This compound (Prodrug) |

|---|---|---|

| Peak Plasma Concentration | 2.41 ng/ml | 1.1 ng/ml |

| Systemic Availability | 18.8% | 10.5% |

| Fecal Excretion | 1% | 8-9% |

Potential Off-Label Uses

This compound has also been explored for off-label applications, particularly in managing diarrhea associated with chemotherapy treatments. Given its targeted action and reduced systemic exposure, it may provide a safer alternative for patients undergoing cancer treatment who experience gastrointestinal side effects .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in various patient populations:

- A study involving patients with irritable bowel syndrome reported positive outcomes when using this compound to manage symptoms effectively .

- Research into the metabolic pathways of this compound demonstrated rapid conversion to loperamide under anaerobic conditions within the gastrointestinal tract, underscoring its potential for localized action .

作用机制

洛哌丁胺氧化物通过作用于大肠肌间神经丛的μ-阿片受体发挥作用。它降低肌间神经丛的活性,从而降低肠壁纵向和环形平滑肌的张力。 这会导致肠蠕动减慢,胃肠道运输时间延长,从而促进液体和电解质的吸收 .

类似化合物:

洛哌丁胺: 母体化合物,也是一种止泻剂。

地芬诺昔酯: 另一种用于治疗腹泻的阿片受体激动剂。

地芬诺昔: 地芬诺昔酯的代谢物,具有类似的止泻作用。

独特性: 洛哌丁胺氧化物因其与洛哌丁胺相比的增强稳定性和功效而独一无二。 它具有更长的作用时间,并且不太可能快速代谢,使其在治疗慢性腹泻方面更有效 .

相似化合物的比较

Loperamide: The parent compound, also an antidiarrheal agent.

Diphenoxylate: Another opioid receptor agonist used to treat diarrhea.

Difenoxin: A metabolite of diphenoxylate with similar antidiarrheal properties.

Uniqueness: Loperamide oxide is unique due to its enhanced stability and efficacy compared to loperamide. It has a longer duration of action and is less likely to be metabolized quickly, making it more effective in treating chronic diarrhea .

生物活性

Loperamide oxide (LOPOX) is a prodrug of loperamide, primarily used for the treatment of diarrhea. Its biological activity is characterized by its conversion to loperamide in the gastrointestinal tract, where it exhibits various pharmacological effects. This article explores the biological activity of this compound, including its pharmacokinetics, therapeutic efficacy, and safety profile, supported by case studies and research findings.

This compound is metabolized in the gut by anaerobic bacteria to produce loperamide. This process is crucial as it allows for localized action within the gastrointestinal tract while minimizing systemic exposure. The reduction of LOPOX occurs predominantly in the cecum, where anaerobic conditions favor its conversion to the active drug. Studies have shown that the reduction rate is significantly affected by oxygen presence and heat treatment, indicating that gut microflora play a vital role in this metabolic process .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it has lower systemic availability compared to loperamide itself. In a study involving dogs, peak plasma concentrations of loperamide after LOPOX administration were approximately five to six times lower than those observed with direct loperamide administration. This suggests that LOPOX may provide a safer alternative with reduced potential for systemic side effects .

Key Pharmacokinetic Findings:

| Parameter | Loperamide (LOP) | This compound (LOPOX) |

|---|---|---|

| Peak Plasma Concentration (ng/ml) | 2.41 | 1.1 |

| Absolute Bioavailability (%) | 18.8 | 10.5 |

| Fecal Excretion (%) | 1 | 8-9 |

Therapeutic Efficacy

This compound has been evaluated in several clinical trials for its efficacy in treating diarrhea. A randomized, placebo-controlled study involving patients with chronic diarrhea demonstrated that LOPOX significantly reduced stool weight and improved patient-reported symptoms without altering mouth-to-cecum transit time . The study highlighted that while whole-gut transit time was prolonged, this effect contributed positively to symptom relief.

Clinical Trial Results:

- Study Design: Double-blind, placebo-controlled

- Population: 242 patients with acute diarrhea

- Dosage: 0.5 mg and 1 mg capsules

- Outcomes:

Safety Profile

The safety profile of this compound appears favorable compared to traditional loperamide. Adverse effects are reportedly less frequent with LOPOX treatment, which may be attributed to its prodrug nature allowing for targeted action in the gut rather than systemic absorption . However, caution is warranted as excessive doses can lead to central nervous system effects due to loperamide's ability to cross the blood-brain barrier when not metabolized properly .

Case Studies

- Case Report on Cardiac Toxicity: A recent case report discussed the use of lipid emulsion therapy for treating cardiac toxicity induced by high doses of loperamide. This suggests that while LOPOX has a lower risk profile, awareness of potential toxicity remains essential .

- Chronic Diarrhea Management: Another case highlighted the effectiveness of LOPOX in managing chronic diarrhea associated with Crohn's disease, demonstrating significant improvements in quality of life and symptom control over traditional therapies .

属性

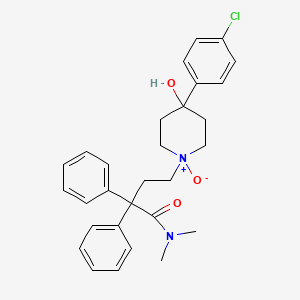

IUPAC Name |

4-[4-(4-chlorophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33ClN2O3/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32(35)20-17-28(34,18-21-32)23-13-15-26(30)16-14-23/h3-16,34H,17-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVSBTJVTUVNPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(CC[N+]1(CCC(CC1)(C2=CC=C(C=C2)Cl)O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883171, DTXSID10869468 | |

| Record name | Loperamide oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[4-(4-Chlorophenyl)-4-hydroxy-1-oxo-1lambda~5~-piperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106900-12-3, 109572-89-6 | |

| Record name | Loperamide oxide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106900123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loperamide oxide anhydrous, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109572896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loperamide oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14661 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Loperamide oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperidinebutanamide, 4-(4-chlorophenyl)-4-hydroxy-N,N-dimethyl-α,α-diphenyl-, 1-oxide, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOPERAMIDE OXIDE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWT7AJ7O7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LOPERAMIDE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG66S4H2RL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。